Colletodiol
Overview
Description
Synthesis Analysis
The enantioselective synthesis of colletodiol has been achieved through a series of carefully orchestrated steps. One approach utilized methyl 1,3,5-octatrienoate as a starting material, employing an enantio- and regioselective Sharpless dihydroxylation followed by a palladium-catalyzed reduction. These steps led to the formation of key intermediates, which were further functionalized, coupled, and macrolactonized to yield colletodiol after deprotection (Hunter & O'Doherty, 2002). Another formal synthesis started from a homopropargylic alcohol derivative, highlighting the versatility of approaches to constructing the colletodiol framework. This method notably featured a Sharpless asymmetric dihydroxylation and a Pinnick oxidation, culminating in a macrolactonization to assemble the macrodiolide (Khomane et al., 2017).
Molecular Structure Analysis
The molecular structure of colletodiol is characterized by its 14-membered unsymmetrical bis-macrolactone ring. This complex structure poses significant challenges for synthesis, necessitating precise control over the creation of stereocenters and the formation of the macrolactone rings. The molecular architecture of colletodiol is foundational to its chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
Colletodiol undergoes various chemical reactions, reflective of its functional groups and molecular structure. Key reactions include the Sharpless dihydroxylation and palladium-catalyzed reductions, crucial for its enantioselective synthesis. The ability to undergo macrolactonization is a defining feature of colletodiol's reactivity, enabling the creation of its characteristic bis-macrolactone ring.
Physical Properties Analysis
While specific studies on the physical properties of colletodiol are limited, its synthesis and molecular structure suggest it possesses properties typical of macrolides, such as low volatility and solubility in organic solvents. These properties are influenced by its large, complex structure and the presence of multiple hydroxyl groups.
Chemical Properties Analysis
Colletodiol's chemical properties are largely defined by its macrolactone rings and hydroxyl functional groups. These groups are likely to participate in hydrogen bonding and other interactions, affecting its reactivity and potential biological activity. The stereochemistry of colletodiol is crucial, as it impacts its reactivity and interactions with enzymes or receptors.
Scientific Research Applications
Synthesis and Structural Analysis
- Enantioselective Synthesis : Colletodiol's enantioselective synthesis has been achieved through a series of steps involving palladium-catalyzed reduction and macrolactonization (Hunter & O'Doherty, 2002).
- Structural Characterization : The structure of colletodiol, including its absolute stereochemistry, has been elucidated through various chemical and spectroscopic methods, contributing to the understanding of its molecular architecture (Macmillan & Simpson, 1973).
Biological Activity and Biosynthesis
- Biological Activity : Initial studies identified colletodiol as a metabolite of Colletotrichum capsici, although it was found to be biologically inactive. This discovery led to further investigations into its biosynthesis and potential biological applications (Grove, Speake, & Ward, 1966).
- Biosynthesis Insights : Research has explored the origins of the hydrogen and oxygen atoms in colletodiol, providing valuable information on the early stages of its polyketide chain-assembly, a crucial aspect in understanding its biosynthetic pathway (Simpson & Stevenson, 1985).
Applications in Medicinal Chemistry
- Immunosuppressive Properties : Colletodiol has been identified as an immunosuppressive principle in certain fungal metabolites, indicating potential applications in immunomodulatory therapies (Fujimoto et al., 1998).
- Synthetic Approaches : Various synthetic approaches to colletodiol have been explored, providing pathways for its potential application in the development of new pharmaceutical compounds (Schnurrenberger, Hungerbühler, & Seebach, 1987).
properties
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colletodiol | |
CAS RN |
21142-67-6 | |
Record name | Colletodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLLETODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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